molecular formula C15H11FO4 B12857432 3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one

3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B12857432
M. Wt: 274.24 g/mol
InChI Key: YNHXGRPTMCUEPR-QPJJXVBHSA-N
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Description

3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and methyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the pyranone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate
  • (2E)-3-(4-Fluorophenyl)prop-2-enoyl chloride

Uniqueness

3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its specific structural features, such as the combination of a fluorophenyl group and a pyranone ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11FO4

Molecular Weight

274.24 g/mol

IUPAC Name

3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C15H11FO4/c1-9-8-13(18)14(15(19)20-9)12(17)7-4-10-2-5-11(16)6-3-10/h2-8,18H,1H3/b7-4+

InChI Key

YNHXGRPTMCUEPR-QPJJXVBHSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)F)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)F)O

Origin of Product

United States

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